Hexyl oxazol-2-YL ketone
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Overview
Description
This compound features a five-membered oxazole ring, which contains one nitrogen and one oxygen atom, attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl oxazol-2-YL ketone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the formation of the oxazole ring through intramolecular cyclization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the use of manganese dioxide as a heterogeneous reagent in a packed reactor can facilitate the oxidation of oxazolines to oxazoles . This method allows for the production of this compound on a larger scale with improved yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexyl oxazol-2-YL ketone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxazole derivatives with varying substituents.
Reduction: Alcohol or amine derivatives.
Substitution: Substituted oxazole derivatives with functional groups such as amino or thiol groups.
Scientific Research Applications
Hexyl oxazol-2-YL ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexyl oxazol-2-YL ketone involves its interaction with molecular targets through non-covalent interactions. The oxazole ring can bind to receptors and enzymes, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit prostacyclin receptors, affecting platelet aggregation and vasodilation .
Comparison with Similar Compounds
Hexyl oxazol-2-YL ketone can be compared with other oxazole derivatives, such as:
- Methyl oxazol-2-YL ketone
- Ethyl oxazol-2-YL ketone
- Propyl oxazol-2-YL ketone
Uniqueness: this compound is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain oxazole derivatives . This structural variation allows for the exploration of different chemical and biological properties, making this compound a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONPSQWBIMKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642036 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-33-3 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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